2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-Tolyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Synthese von Triazolopyridin-Derivaten
Die Verbindung kann zur Synthese von [1,2,4]triazolo[4,3-a]pyridinen verwendet werden . Diese Methode bietet einen einfachen Zugang zu synthetisch und biologisch wichtigen Triazolopyridin-Derivaten .
Potenzielle c-Met-Kinase-Inhibitoren
Die Verbindung kann zur Entwicklung potenzieller c-Met-Kinase-Inhibitoren verwendet werden . Die Verbindung zeigte eine ausgezeichnete Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien .
Herstellung von thermisch stabilen energiereichen Materialien
Die Verbindung kann als Baustein für die Herstellung von sehr thermisch stabilen energiereichen Materialien verwendet werden .
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, c-Met kinase, and inhibits its activity .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways involved in cell growth and survival . This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell proliferation and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, leading to reduced cell growth and increased cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in acidic or basic medium.
Biologische Aktivität
The compound 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential biological activity. Its structural features suggest various pharmacological applications, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic uses.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine core linked to a pyridine moiety and a thioether functional group. These structural elements are crucial for its biological activity and interaction with molecular targets.
Structural Feature | Description |
---|---|
Triazolo[4,3-b]pyridazine | Core structure with potential for anticancer activity |
Pyridine ring | Enhances solubility and bioactivity |
Thioether linkage | May contribute to metabolic stability |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The following mechanisms have been proposed:
- Tubulin Interaction : Similar to other triazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may bind to various receptors or enzymes, altering signaling pathways that regulate cell growth and survival.
- Gene Expression Regulation : It might influence gene expression related to apoptosis and cell cycle regulation.
Anticancer Efficacy
Recent studies have evaluated the anticancer properties of compounds structurally similar to 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide . For instance:
- A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines exhibited significant antiproliferative effects against various cancer cell lines (SGC-7901, A549, HT-1080), with IC50 values ranging from 0.008 μM to 0.014 μM for the most active derivatives .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
Mechanistic Insights
In vitro assays demonstrated that these compounds could effectively inhibit tubulin polymerization and disrupt microtubule dynamics . Cell cycle analysis revealed significant arrest at the G2/M phase in treated cells.
Case Studies
Several case studies highlight the potential of triazole derivatives in cancer treatment:
- Case Study on Compound 22i : This derivative exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively . The study included various assays that confirmed its mechanism as a c-Met kinase inhibitor.
- Comparative Analysis of Triazole Derivatives : A comparative study on different triazole derivatives indicated that modifications in the side chains significantly affect their biological activity and selectivity towards cancer cells .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-18(26)12-27-19-23-22-17-7-6-16(24-25(17)19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJQSSSZLHCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.